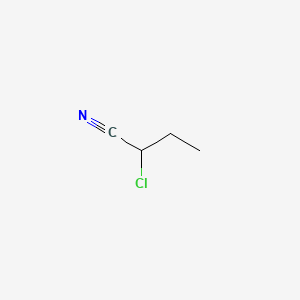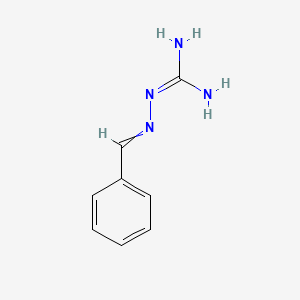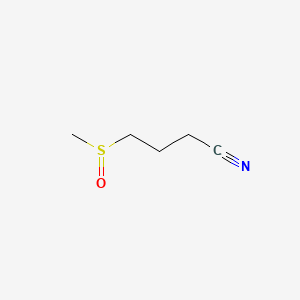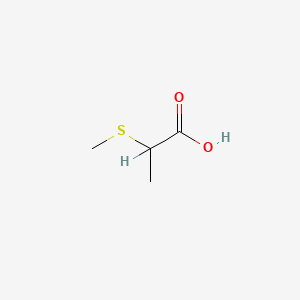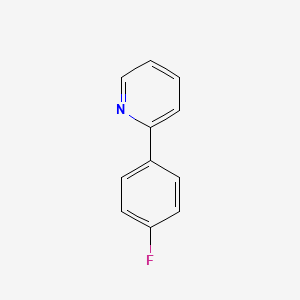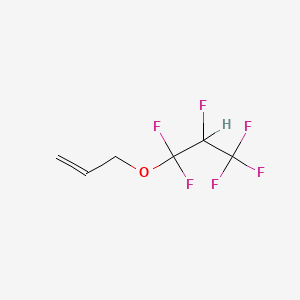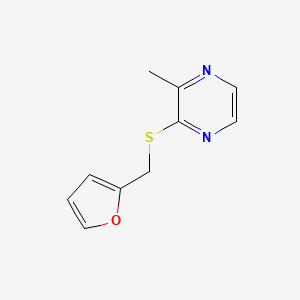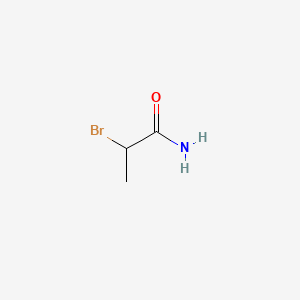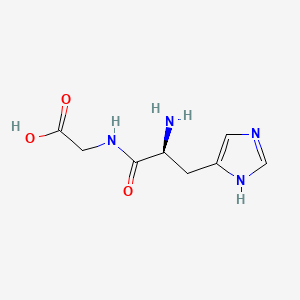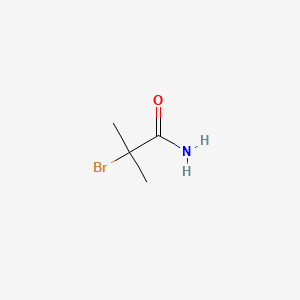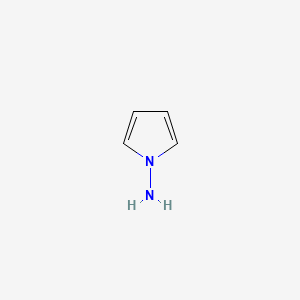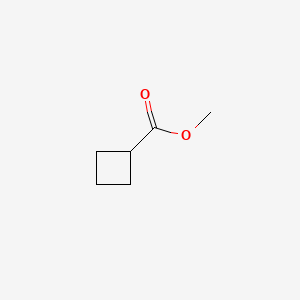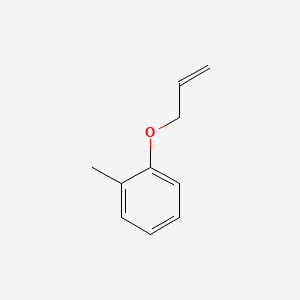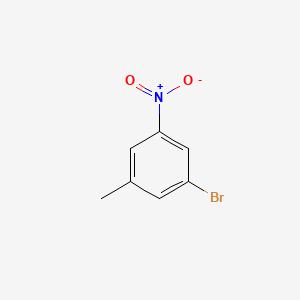
3-Bromo-5-nitrotoluene
描述
Synthesis Analysis
The synthesis of compounds similar to 3-Bromo-5-nitrotoluene involves nitration and bromination reactions. For example, the nitration of toluene derivatives yields mixtures of nitro derivatives, with bromination producing bromo derivatives under specific conditions (Bell & Millar, 1966). Furthermore, the synthesis of bromo-nitrotoluenes can be achieved through electrophilic bromination using advanced brominating agents like Ba(BrF4)2, which facilitates the formation of pure 3-bromo-nitrotoluene under mild conditions (Sobolev et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of bromo-nitrotoluene derivatives includes Density Functional Theory (DFT) calculations to determine electronic and vibrational characteristics. For instance, DFT/B3LYP calculations with a 6-311++G(d,p) basis set have been used to obtain vibrational frequencies and molecular equilibrium geometries, providing insights into the electronic structure and reactivity of these compounds (Abraham et al., 2017).
Chemical Reactions and Properties
3-Bromo-5-nitrotoluene participates in various chemical reactions, such as aromatic nucleophilic substitution, which can lead to novel compounds with rearranged structures (Guerrera et al., 1995). These reactions are fundamental for synthesizing new materials and understanding the reactivity of bromo-nitrotoluene derivatives.
Physical Properties Analysis
The physical properties of 3-Bromo-5-nitrotoluene and related compounds can be explored through spectroscopic methods, including FT-IR and Raman spectroscopy, to investigate vibrational frequencies and molecular interactions. Comparative studies using DFT help in correlating experimental data with theoretical models, enhancing our understanding of the compound's physical characteristics (Krishnakumar et al., 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be assessed through computational studies, including molecular orbital analyses and docking studies. These studies provide insights into the biological activity, potential applications, and interaction mechanisms of bromo-nitrotoluene derivatives (Arulaabaranam et al., 2021).
科学研究应用
Bromination Methods
3-Bromo-5-nitrotoluene is formed through the bromination of p-nitrotoluene. The use of Barium Fluorobromate (Ba(BrF4)2) as a brominating agent has been demonstrated to be highly effective in this process. This method occurs without the need for any catalysts or harsh conditions, showcasing an efficient approach to synthesizing 3-bromo-nitrotoluene (Sobolev et al., 2014). Similar observations were made in a study that also used Ba(BrF4)2 for brominating nitrobenzene, resulting in the formation of pure 3-bromo-nitrotoluene (Sobolev et al., 2014).
Synthesis of Derivatives
3-Bromo-5-nitrotoluene serves as a precursor in the synthesis of various compounds. For instance, 4-Bromo-2-chlorotoluene was synthesized from 4-bromo-2-nitrotoluene through a series of reactions including reduction, diazotization, and Sandmeyer reaction (Xue Xu, 2006). The synthesis of 2-Bromo-6-Fluorotoluene from 2-Amino-6-nitrotoluene, involving diazonium salt substitution, reduction, and Schiemann reaction, also highlights the importance of 3-Bromo-5-nitrotoluene derivatives in medical intermediates (Li Jiang-he, 2010).
Vibrational Spectroscopy Analysis
3-Bromo-5-nitrotoluene has been the subject of vibrational spectroscopy studies. Research involving the vibrational spectra of 2-bromo 5-nitrotoluene by quantum chemical calculations provided insights into its molecular structure and properties (Krishnakumar et al., 2013).
Extraction and Kinetic Studies
The compound has been studied in the context of extraction kinetics, as seen in the study of Ni(II) extraction using 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol. This research highlighted the extraction kinetic mechanism and the role of 3-Bromo-5-nitrotoluene derivatives in such processes (Watarai et al., 1997).
Environmental and Safety Studies
In the environmental domain, the degradation and safety aspects of nitrotoluene compounds, including 3-bromo-5-nitrotoluene, have been investigated. Research on the microbial degradation of explosives like trinitrotoluene, which are structurally related to nitrotoluenes, offers insights into the biotransformation and mineralization of these compounds (Hawari et al., 2000).
安全和危害
3-Bromo-5-nitrotoluene is classified as an irritant . It is advised to handle it in a well-ventilated place, avoid contact with skin and eyes, and avoid breathing its dust . In case of accidental release, it is recommended to avoid dust formation, ensure adequate ventilation, and evacuate personnel to safe areas .
属性
IUPAC Name |
1-bromo-3-methyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-5-2-6(8)4-7(3-5)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFDNXJPZUOTJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200482 | |
| Record name | 3-Bromo-5-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-nitrotoluene | |
CAS RN |
52488-28-5 | |
| Record name | 1-Bromo-3-methyl-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52488-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-nitrotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052488285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-5-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.669 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

